4-(2-Bromovinyl)phenyl benzoate
Description
Properties
Molecular Formula |
C15H11BrO2 |
|---|---|
Molecular Weight |
303.15g/mol |
IUPAC Name |
[4-[(Z)-2-bromoethenyl]phenyl] benzoate |
InChI |
InChI=1S/C15H11BrO2/c16-11-10-12-6-8-14(9-7-12)18-15(17)13-4-2-1-3-5-13/h1-11H/b11-10- |
InChI Key |
NQXZAEQCKHRBRU-KHPPLWFESA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CBr |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CBr |
Origin of Product |
United States |
Preparation Methods
Ligand-Enabled Coupling of Aryl Halides and Alkynes
The palladium-catalyzed reaction between 4-bromoiodobenzene and phenylacetylene forms the bromovinyl intermediate, which is subsequently esterified. As demonstrated in, PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%) in triethylamine/THF at 60°C for 20 hours yield 87% of phenyl 4-(2-phenylethynyl)benzoate (3l). This method leverages Sonogashira coupling kinetics, where the alkyne acts as a nucleophile attacking the palladium-coordinated aryl halide.
Solvent Effects on Esterification Efficiency
Table 1 summarizes solvent screening data from, highlighting DMF and DMSO as optimal solvents (99% yield) due to their high polarity stabilizing palladium intermediates. Non-polar solvents like octane reduce yields to 29%.
Table 1: Solvent Impact on Pd-Catalyzed Esterification of 4-Bromotoluene
| Solvent | Yield (%) |
|---|---|
| DMF | 99 |
| DMSO | 99 |
| Toluene | 63 |
| 1,4-Dioxane | 52 |
Nickel-Catalyzed Enantioselective Allylation
Cross-Electrophile Coupling with Allylic Acetates
Nickel catalysis enables direct coupling of methyl (E)-4-(2-bromovinyl)benzoate with allylic acetates. As reported in, Ni(cod)₂ (10 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (L3) in DMA at 25°C for 12 hours afford 85% yield of allylated products. The mechanism proceeds via oxidative addition of the vinyl bromide to nickel(0), followed by transmetallation with the allylic electrophile.
Chiral Ligand Screening for Asymmetric Synthesis
Enantioselective variants using 2,6-bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine (L4) achieve 24% ee, though yields drop to 41%. This underscores the trade-off between enantiocontrol and reactivity in nickel systems.
Schotten-Baumann Benzoylation of 4-(2-Bromovinyl)phenol
Aqueous-Phase Esterification
Adapting the method from4, 4-(2-bromovinyl)phenol reacts with benzoyl chloride in NaOH/H₂O at 0–5°C to form the target ester. The phenoxide intermediate attacks the electrophilic carbonyl, with triethylamine scavenging HCl4. This route is scalable but requires strict pH control to prevent hydrolysis.
Reaction Optimization and Analytical Characterization
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